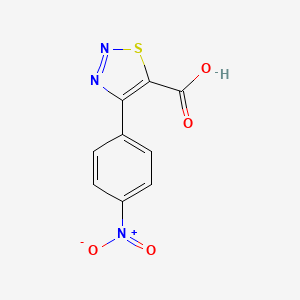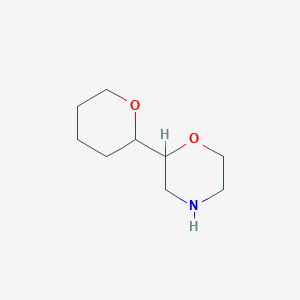
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a cyclohexane ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-methylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylcyclohexanone.
Amination: The 2-methylcyclohexanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-2-amino-2-(2-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-(2-methylcyclopentyl)acetic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(2S)-2-amino-2-(2-ethylcyclohexyl)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
(2S)-2-amino-2-(2-methylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
Uniqueness
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid is unique due to its specific cyclohexane ring substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the cyclohexane ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1 |
InChI 键 |
QPSHSWLKGUXBDR-RRQHEKLDSA-N |
手性 SMILES |
CC1CCCCC1[C@@H](C(=O)O)N |
规范 SMILES |
CC1CCCCC1C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)


![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)





![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)




